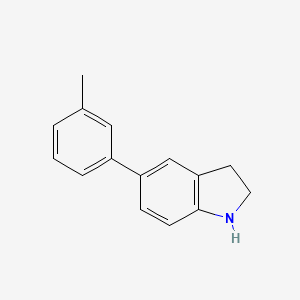

5-(3-Methylphenyl)indoline

Vue d'ensemble

Description

5-(3-Methylphenyl)indoline is a chemical compound that belongs to the class of indolines . Indolines are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology .

Synthesis Analysis

Indoline derivatives are synthesized through various methods. One of the methods involves the umpolung of N-acyl indoles via activation with FeCl3 . Another method involves the oxidative spirocyclizations of N-EWG indoles . The synthesis of indole derivatives has attracted increasing attention in recent years due to their biological activity .Molecular Structure Analysis

Indoline, also named 2,3-dihydroindole, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .Chemical Reactions Analysis

Indole is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring .Physical And Chemical Properties Analysis

Indoline structures can interact with the amino acid residues of proteins by hydrophobic manner . NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds .Applications De Recherche Scientifique

Anticancer Activity

One significant application of indoline derivatives, including structures similar to 5-(3-Methylphenyl)indoline, is in the development of novel anticancer drugs. Research has shown that certain indoline derivatives exhibit cytotoxic effects on osteosarcoma and Human Embryonic Kidney cells. These compounds, through mechanisms involving apoptosis and inhibition of cell migration, present potential as drug-lead compounds for new anti-cancer agents (Doan et al., 2016).

Dye-Sensitized Solar Cells

Indoline derivatives are also used in the development of organic sensitizers for fabricating efficient dye-sensitized solar cells. Modified indoline donors have been synthesized and utilized in porphyrin dyes, showing improved power conversion efficiency due to their strong electron-donating capabilities. This highlights the potential of indoline derivatives in enhancing the performance of solar energy devices (Song et al., 2018).

Green Chemistry in Organic Synthesis

Indoline derivatives have been synthesized through environmentally friendly methods, indicating the role of these compounds in promoting green chemistry. Such syntheses not only provide new compounds for various applications but also enrich educational content and help in fostering environmental awareness among students (Li et al., 2021).

Corrosion Inhibition

Research has explored the use of indoline compounds as corrosion inhibitors, demonstrating their effectiveness in protecting metals like N80 steel in corrosive environments. This application is crucial in industrial settings where metal preservation is key (Yadav et al., 2015).

Cholinesterase Inhibition and Antioxidant Activity for Alzheimer's Treatment

Indoline derivatives have shown potential in treating Alzheimer's disease by acting as cholinesterase inhibitors and antioxidants. This multifunctional approach addresses the complex pathology of Alzheimer's, providing a promising direction for therapeutic development (Yanovsky et al., 2012).

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which include 5-(3-methylphenyl)indoline, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

These pathways lead to a broad spectrum of biological activities

Result of Action

Indole derivatives are known to exhibit a wide range of biological activities . These activities suggest that the compound could have diverse molecular and cellular effects.

Safety and Hazards

Orientations Futures

With the deepening of research, drugs containing indoline have played important roles in more disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory, and have been used as analgesics, to treat cardiovascular diseases, and so on . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .

Propriétés

IUPAC Name |

5-(3-methylphenyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-11-3-2-4-12(9-11)13-5-6-15-14(10-13)7-8-16-15/h2-6,9-10,16H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXSYIFLMGSUME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC3=C(C=C2)NCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

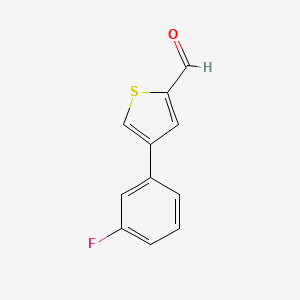

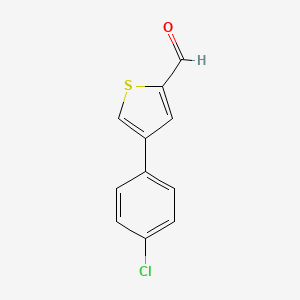

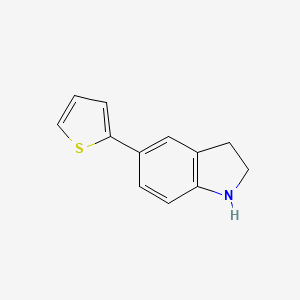

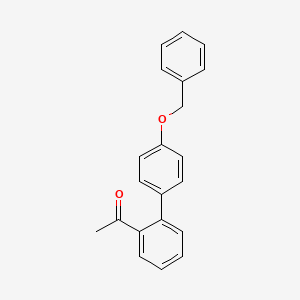

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Acetyl-5-[3-(trifluoromethyl)phenyl]thiophene](/img/structure/B3164774.png)

![3-Fluoro-3'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B3164806.png)

![3-Fluoro-2'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B3164807.png)

![1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B3164832.png)

![3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3164841.png)

![3'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B3164846.png)

![Methyl 5-[3-(Benzyloxy)phenyl]nicotinate](/img/structure/B3164865.png)